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molecular formula C6H7N3S B8435994 [Amino(ethylthio)methylene]malononitrile

[Amino(ethylthio)methylene]malononitrile

Cat. No. B8435994
M. Wt: 153.21 g/mol
InChI Key: UMFFHLGPEHNPBJ-UHFFFAOYSA-N
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Patent
US04057416

Procedure details

Into 2.0 liters of ethanol, previously saturated with ammonia, was added 378 g of 2-cyano-3,3-bis(ethylthio)propenenitrile. The mildly exothermic reaction warmed the mixture to 38°. The mixture was stirred at ambient temperature for 0.5 hour, then heated under reflux (ca 55°) for 1.0 hour. The mixture was concentrated by distillation of about one liter of solvent. To the mixture was added 1.5 liters of ice-water and the mixture was cooled in an ice-bath. The yellow solid was isolated and dried to give 223 g of 3-amino-2-cyano-3-(ethylthio)propenenitrile, m.p. 180°-182°. The nmr spectrum was consistent with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([C:4](=[C:7](SCC)[S:8][CH2:9][CH3:10])[C:5]#[N:6])#[N:3]>C(O)C>[NH2:1][C:7]([S:8][CH2:9][CH3:10])=[C:4]([C:5]#[N:6])[C:2]#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
378 g
Type
reactant
Smiles
C(#N)C(C#N)=C(SCC)SCC
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mildly exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
warmed the mixture to 38°
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (ca 55°) for 1.0 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by distillation of about one liter of solvent
ADDITION
Type
ADDITION
Details
To the mixture was added 1.5 liters of ice-water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The yellow solid was isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC(=C(C#N)C#N)SCC
Measurements
Type Value Analysis
AMOUNT: MASS 223 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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